![molecular formula C26H23N5O5S B11994986 (2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)

(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

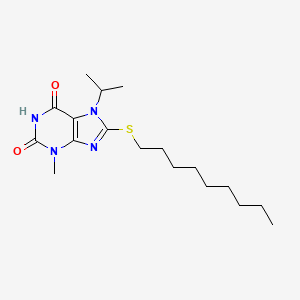

(2-{(E)-[({[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)essigsäure ist eine komplexe organische Verbindung, die einen Triazolring, eine Methoxyphenylgruppe und einen Phenoxyessigsäure-Rest aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2-{(E)-[({[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)essigsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion unter Einbeziehung von Hydrazin und einer geeigneten Dicarbonylverbindung synthetisiert.

Thioacetylierung: Das Triazolderivat wird dann mit Thioessigsäure umgesetzt, um die Thioacetylgruppe einzuführen.

Hydrazonbildung: Das thioacetylierte Triazol wird mit Hydrazin behandelt, um die Hydrazonbindung zu bilden.

Phenoxyessigsäure-Kupplung: Schließlich wird das Hydrazonderivat unter sauren oder basischen Bedingungen mit Phenoxyessigsäure gekoppelt, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheseschritte, aber in größerem Maßstab, umfassen. Optimierungen wie die Verwendung von kontinuierlichen Strömungsreaktoren, Hochdurchsatzscreening von Katalysatoren und Lösungsmittelrecycling werden häufig eingesetzt, um die Ausbeute zu erhöhen und die Kosten zu senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2-{(E)-[({[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Natriumborhydrid können die Hydrazonbindung in ein Amin umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriumhydrid in Dimethylformamid (DMF).

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (2-{(E)-[({[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)essigsäure als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuer Materialien.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Sie hat sich als vielversprechend bei der Hemmung bestimmter Enzyme und Stoffwechselwege erwiesen, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.

Medizin

In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Ihre Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, macht sie zu einem möglichen Kandidaten für die Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten.

Industrie

Im Industriesektor wird (2-{(E)-[({[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)essigsäure bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie verbesserter thermischer Stabilität und Leitfähigkeit verwendet.

Wirkmechanismus

Der Wirkmechanismus von (2-{(E)-[({[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Zum Beispiel kann sie die Aktivität bestimmter Kinasen hemmen, was zur Störung von Signalwegen führt, die an Zellproliferation und -überleben beteiligt sind.

Wirkmechanismus

The mechanism of action of (2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetoacetat: Eine einfachere Verbindung, die in der organischen Synthese verwendet wird.

Disilane: Organosiliciumverbindungen mit einzigartigen elektronischen Eigenschaften.

Einzigartigkeit

Was (2-{(E)-[({[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)essigsäure auszeichnet, ist seine komplexe Struktur, die eine breite Palette chemischer Modifikationen und Anwendungen ermöglicht. Seine Kombination aus einem Triazolring, einer Methoxyphenylgruppe und einem Phenoxyessigsäure-Rest bietet einzigartige chemische und biologische Eigenschaften, die in einfacheren Verbindungen wie Ethylacetoacetat oder Disilanen nicht zu finden sind.

Eigenschaften

Molekularformel |

C26H23N5O5S |

|---|---|

Molekulargewicht |

517.6 g/mol |

IUPAC-Name |

2-[2-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C26H23N5O5S/c1-35-21-13-11-18(12-14-21)25-29-30-26(31(25)20-8-3-2-4-9-20)37-17-23(32)28-27-15-19-7-5-6-10-22(19)36-16-24(33)34/h2-15H,16-17H2,1H3,(H,28,32)(H,33,34)/b27-15+ |

InChI-Schlüssel |

XSIQQMLTKRUODG-JFLMPSFJSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)

![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)

![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)

![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)

![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)

![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)